(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL hcl (R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17386332
InChI: InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
SMILES:
Molecular Formula: C8H10ClF2NO
Molecular Weight: 209.62 g/mol

(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL hcl

CAS No.:

Cat. No.: VC17386332

Molecular Formula: C8H10ClF2NO

Molecular Weight: 209.62 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL hcl -

Specification

Molecular Formula C8H10ClF2NO
Molecular Weight 209.62 g/mol
IUPAC Name (2R)-2-amino-2-(3,4-difluorophenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
Standard InChI Key SCCIVQTWQZNGMX-QRPNPIFTSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@H](CO)N)F)F.Cl
Canonical SMILES C1=CC(=C(C=C1C(CO)N)F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a phenyl ring substituted with fluorine atoms at the 3- and 4-positions, attached to a chiral carbon bearing both amino and hydroxyl groups. The (R)-enantiomer’s configuration is critical for its biological interactions, as stereochemistry often dictates binding affinity to target proteins.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₀ClF₂NO
Molecular Weight209.62 g/mol
IUPAC Name(2R)-2-amino-2-(3,4-difluorophenyl)ethanol hydrochloride
AppearanceWhite to off-white crystalline solid
SolubilityHighly soluble in aqueous buffers (≥50 mg/mL); moderate in DMSO

The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies. The difluorophenyl moiety contributes to metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated aromatic systems.

Stereochemical Considerations

The (R)-configuration is achieved through asymmetric synthesis, ensuring enantiomeric purity >98% in pharmaceutical-grade batches. Chiral centers influence pharmacokinetics, as demonstrated by the compound’s preferential binding to G protein-coupled receptors (GPCRs) over other enantiomers.

Synthesis and Industrial Production

Asymmetric Synthesis Techniques

Industrial production employs chiral catalysts to enforce stereoselectivity. A typical route involves:

  • Ketone Precursor Preparation: 3,4-Difluoroacetophenone serves as the starting material.

  • Enantioselective Reduction: Catalytic hydrogenation with a chiral ruthenium complex (e.g., Noyori-type catalysts) yields the (R)-alcohol intermediate with >99% enantiomeric excess (ee).

  • Amination: The alcohol undergoes nucleophilic substitution with ammonia under high-pressure conditions to introduce the amino group.

  • Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, purified via recrystallization.

Table 2: Optimal Reaction Conditions

StepConditionsYield
ReductionH₂ (50 psi), Ru-BINAP catalyst, 25°C85%
AminationNH₃ (5 atm), 80°C70%
Salt FormationHCl (g), ethanol, −10°C95%

Scalability Challenges

Large-scale production requires precise control over temperature and pressure to minimize racemization. Continuous-flow reactors have been adopted to enhance reproducibility and reduce batch-to-batch variability.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H-NMR (DMSO-d₆) reveals distinct signals for the aminoethanol moiety (δ 3.2–3.8 ppm) and aromatic protons (δ 7.1–7.5 ppm). ¹⁹F-NMR confirms fluorine substitution at δ −138 to −152 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 209.62, consistent with the molecular formula.

Biological Activity and Mechanisms

Target Engagement

The compound inhibits platelet aggregation by antagonizing the P2Y₁₂ receptor, a GPCR critical in thrombus formation. Fluorine atoms enhance binding via hydrophobic interactions with receptor subpockets, as shown in molecular docking studies.

Pharmacokinetic Profile

  • Absorption: Oral bioavailability is limited (<30%) due to high hydrophilicity; parenteral administration is preferred.

  • Metabolism: Hepatic CYP3A4 mediates N-dealkylation, producing inactive metabolites excreted renally.

Table 3: In Vitro ADME Data

ParameterValue
Plasma Protein Binding92%
Half-life (t₁/₂)4.2 hours
CLhep (mL/min/kg)15.6

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